4-Methylumbelliferone sulfate

説明

Significance as a Research Compound

The primary significance of 4-Methylumbelliferyl sulfate (B86663) (4-MUS) in research is its role as a fluorogenic substrate for sulfatases, enzymes that catalyze the hydrolysis of sulfate esters. medchemexpress.comnih.gov In its native state, the sulfate group attached to the 4-methylumbelliferone (B1674119) (4-MU) moiety renders the molecule virtually non-fluorescent. promega.com When a sulfatase enzyme cleaves this sulfate group, it liberates the highly fluorescent molecule 4-methylumbelliferone. medchemexpress.comnih.gov

This enzymatic reaction can be monitored in real-time by detecting the increase in fluorescence using a fluorometer, with an excitation wavelength typically around 360-365 nm and an emission wavelength around 445-460 nm. rsc.orgpromega.com The rate of fluorescence generation is directly proportional to the enzyme's activity. This principle allows for the accurate and highly sensitive quantification of sulfatase activity in a wide array of biological samples, including cell lysates, tissue homogenates, and purified enzyme preparations. medchemexpress.comnih.gov The sensitivity of fluorometric assays using substrates like 4-MUS is often at least a hundred times greater than that of colorimetric methods, enabling the detection of even low levels of enzyme activity.

Historical Context of its Application in Enzymology

The use of 4-Methylumbelliferyl sulfate is part of a broader history of developing synthetic substrates for enzyme detection. The concept of using synthetic molecules that change their optical properties upon enzymatic action dates back to the mid-20th century with chromogenic substrates like o-Nitrophenyl-β-D-galactopyranoside (ONPG). biosynth.com The quest for greater sensitivity led to the development of fluorogenic substrates.

Highly sensitive fluorogenic substrates based on 4-methylumbelliferone were first described in the 1960s, with initial reports focusing on glycopyranosides and phosphates. biosynth.com For instance, 4-MU-β-D-glucopyranoside and 4-MU-phosphate were synthesized and applied to the study of glycopyranosidases and phosphatases, respectively, proving immensely valuable for clinical diagnostics. biosynth.com Following this trend, 4-methylumbelliferyl-based substrates were later adapted for the detection of other enzymes, including those in bacteria. biosynth.com While many sulfatases can hydrolyze generic synthetic substrates like 4-MUS, the development of such tools has been crucial for characterizing this enzyme class where determining native substrate specificity can be non-trivial. plos.org

Overview of Key Research Areas Involving 4-Methylumbelliferone Sulfate

Research utilizing 4-Methylumbelliferyl sulfate is diverse, reflecting the widespread biological roles of the sulfatase enzymes it helps to detect. Key areas include the diagnosis of human genetic disorders, the characterization of enzymes from various organisms, and the search for new therapeutic agents.

One of the most significant clinical applications of 4-MUS is in the diagnosis of lysosomal storage diseases (LSDs). mdpi.com Many of these disorders are caused by deficiencies in specific lysosomal sulfatases. For example, Mucopolysaccharidosis VI (MPS VI), also known as Maroteaux-Lamy Syndrome, results from a deficiency in Arylsulfatase B (ARSB). rarediseasesjournal.com Assays using 4-MUS are a standard method to measure ARSB activity in patient samples like leukocytes or dried blood spots to diagnose the condition. rarediseasesjournal.comsigmaaldrich.com Similarly, it is used in assays for arylsulfatase A (ARSA) for the diagnosis of Metachromatic Leukodystrophy and arylsulfatase G (ARSG). researchgate.netnih.gov

The compound is also a fundamental tool for basic enzyme characterization. Researchers use 4-MUS to determine the kinetic properties of newly discovered or purified sulfatases, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). rsc.org This has been applied to sulfatases from a wide range of sources, including bacteria like Pedobacter yulinensis and animal venoms such as that of Naja nigricolis. mdpi.comoup.com

Furthermore, 4-MUS is extensively used in high-throughput screening (HTS) campaigns to identify inhibitors of specific sulfatases. medchemexpress.com Since sulfatases are implicated in various diseases, including cancer and inflammatory conditions, finding molecules that can modulate their activity is an active area of drug discovery. medchemexpress.comnih.gov The robust and sensitive nature of the 4-MUS assay makes it well-suited for screening large libraries of chemical compounds to find potential drug leads. medchemexpress.com For example, it has been used in competition assays to characterize inhibitors of endosulfatase-2 (Sulf-2), a target in cancer therapy. medchemexpress.comnih.gov

Finally, studies have investigated the metabolism of 4-methylumbelliferone and its conjugates, including 4-MUS, within in vivo systems like the perfused rat liver to understand processes of drug metabolism such as glucuronidation and sulfation. nih.govebi.ac.uk

Data Tables

Kinetic Parameters of Various Sulfatases with this compound

This table presents the Michaelis-Menten kinetic constants for various sulfatase enzymes determined using 4-Methylumbelliferyl sulfate as the substrate.

| Enzyme | Source Organism/Tissue | Kₘ (mM) | Vₘₐₓ (µM/min or nmol/min/mg) | Reference |

| Arylsulfatase | Naja nigricolis (Cobra venom) | 0.11 | 225 µmol/min/mg | oup.com |

| PyuS (Sulfatase) | Pedobacter yulinensis | 1.89 | 1.16 µM/min | rsc.org |

| Arylsulfatase B (ASB/ARSB) | Recombinant Human | - | - | rarediseasesjournal.com |

| GALNS | Human | 2.1 | 4.2 min⁻¹ (kcat) | plos.org |

| Arylsulfatase A (ASA/ARSA) | Human Placenta | - | - | promega.com |

| Arylsulfatase C (ASC) | Human Placenta | - | - | promega.com |

Note: Some studies report Vₘₐₓ in different units or provide the turnover number (kcat) instead. Dashes indicate where specific values were not provided in the cited source but the substrate's use was discussed.

Detailed Research Findings

This table highlights specific research findings where 4-Methylumbelliferyl sulfate was a key methodological component.

| Research Focus | Enzyme/Organism Studied | Summary of Findings | Reference |

| Enzyme Characterization | Arylsulfatase from Naja nigricolis venom | The compound was used to determine that the snake venom arylsulfatase had a Kₘ of 110 µM and was competitively inhibited by N-acetyl glucosamine (B1671600) sulfate. | oup.com |

| Enzyme Characterization | Sulfatase (PyuS) from Pedobacter yulinensis | 4-MUS was used to determine the optimal pH (6.5-7.5) and kinetic parameters (Kₘ = 1.89 mM) for this novel bacterial sulfatase. | rsc.org |

| Diagnostic Method Development | Arylsulfatase B (ARSB) for MPS VI | The use of 4-MUS in assays with dried blood spots was evaluated, noting that hemoglobin can interfere with the fluorescence of the 4-MU product. | rarediseasesjournal.com |

| Metabolic Studies | Rat liver | The hydrolysis of 4-MUS to 4-MU and its subsequent glucuronidation was studied in perfused rat liver to investigate futile cycling and metabolic pathways. | ebi.ac.uk |

| Inhibitor Screening | Endosulfatase-2 (HSulf-2) | A competition assay with 4-MUS was used to evaluate a library of saccharide-based compounds as potential inhibitors of HSulf-2 for cancer therapy research. | medchemexpress.comnih.gov |

| Microbial Enzyme Discovery | Mycobacterium species | 4-MUS was used as a sensitive substrate to confirm sulfatase activity in several mycobacterial species that were previously thought to lack it. | pnas.org |

| Invertebrate Enzymology | Aplysinella rhax (Marine Sponge) | The compound was used to detect sulfatase activity in yeast transformants expressing a gene from a marine sponge. | researchgate.net |

Structure

3D Structure

特性

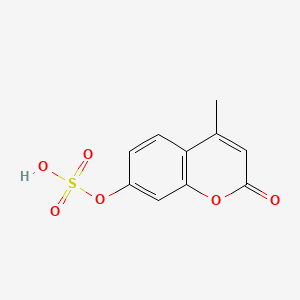

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14/h2-5H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYLLJCBCKRIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15220-11-8 (potassium salt) | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025892631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60864564 | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25892-63-1 | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25892-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025892631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role As a Fluorogenic Substrate in Enzymatic Studies

Fundamental Principles of Fluorogenic Substrate Hydrolysis

The core principle of using 4-MUS in enzymatic assays is the conversion of a non-fluorescent molecule into a fluorescent one through enzymatic action. This process allows for the direct measurement of enzyme kinetics and activity.

4-Methylumbelliferone (B1674119) sulfate (B86663) itself is not fluorescent. However, in the presence of a sulfatase enzyme, the sulfate ester bond is hydrolyzed. medchemexpress.comnih.gov This enzymatic cleavage releases the sulfate group and generates the highly fluorescent molecule, 4-methylumbelliferone (4-MU). medchemexpress.combiosynth.com The rate of 4-MU formation is directly proportional to the sulfatase activity in the sample, allowing for its quantification. medchemexpress.comnih.gov

The fluorescence of the resulting 4-methylumbelliferone is highly dependent on the pH of the solution. researchgate.netcaymanchem.com Generally, its fluorescence is low in acidic conditions and increases significantly in alkaline environments. brainly.com The fluorescence intensity reaches its maximum at a pH of 10 or higher. researchgate.netsigmaaldrich.com This is due to the deprotonation of the 7-hydroxyl group of the coumarin (B35378) ring, which alters the molecule's electronic structure and enhances its fluorescence. brainly.com

The excitation and emission wavelengths of 4-MU also shift with pH. At lower pH values (1.97-6.72), the excitation maximum is around 320 nm, while at higher pH values (7.12-10.3), it shifts to approximately 360 nm. caymanchem.com The emission maximum ranges from 445 nm to 455 nm. caymanchem.com Due to this pH sensitivity, assays are often performed at an acidic or neutral pH optimal for the enzyme, and then quenched with a basic solution to maximize the fluorescent signal for detection. nih.govresearchgate.net

| Property | Condition | Wavelength/Value |

| Excitation Maximum | Low pH (1.97-6.72) | ~320 nm caymanchem.com |

| High pH (7.12-10.3) | ~360 nm caymanchem.com | |

| 0.15 M glycine (B1666218) buffer, pH 10.2 | 365 nm sigmaaldrich.com | |

| Emission Maximum | Low to High pH | 445-455 nm caymanchem.com |

| 0.15 M glycine buffer, pH 10.2 | 445 nm sigmaaldrich.com | |

| pKa (7-hydroxyl group) | 7.79 sigmaaldrich.com |

Interrogation of Sulfatase Enzyme Families

4-MUS serves as a broad-spectrum substrate for various sulfatases, making it a valuable tool for studying different enzyme families. sigmaaldrich.com

Arylsulfatase Activity Profiling (e.g., Arylsulfatase A, B, C, E, F)

4-Methylumbelliferyl sulfate is a common substrate for assaying arylsulfatases (ARS). nih.gov For instance, it has been instrumental in measuring the activity of Arylsulfatase B (ARSB), also known as N-acetylgalactosamine-4-sulfatase. mdpi.complos.org Assays using 4-MUS have been developed to determine ARSB activity in various cell and tissue homogenates. plos.orguic.edu To distinguish between the activity of different arylsulfatases, such as ARSA and ARSB, specific inhibitors may be used in conjunction with the 4-MUS substrate. mdpi.com Furthermore, 4-MUS has been noted as a substrate for Arylsulfatase F (ARSF). biossusa.com However, a significant drawback is that many arylsulfatases function optimally at acidic pH levels, which are below the pKa of the 4-MU product, often necessitating a discontinuous assay format where the reaction is stopped by adding a base. nih.gov

Steroid Sulfatase Investigations

Steroid sulfatase (STS), an enzyme implicated in the biosynthesis of estrogens and androgens, can also be assayed using 4-MUS. nih.govoup.com This has provided a non-radioactive alternative to traditional methods for evaluating STS activity and its inhibitors. nih.gov The assay has been successfully applied in various formats, including microtiter plate-based cellular assays, to screen for STS inhibitors. nih.govresearchgate.net For these assays, a pH of 7.5 is often used, a condition where other arylsulfatases like A and B are less active, providing some specificity for STS. researchgate.net

Endo-O-sulfatase Activity Measurement

The activity of endo-O-sulfatases, such as Sulf-1 and Sulf-2, which are crucial in regulating heparan sulfate proteoglycan signaling, can be measured using 4-MUS. nih.govacs.orgnih.gov While 4-MUS is not the natural substrate for these enzymes, it is frequently used in competition assays to screen for inhibitors and to study substrate specificity. acs.orgnih.govrsc.org In these assays, the ability of a test compound to compete with the hydrolysis of 4-MUS by the endosulfatase indicates its potential as a substrate or inhibitor. nih.govrsc.org However, it is acknowledged that 4-MUS lacks selectivity as it can be hydrolyzed by other sulfatase types as well. researchgate.net

Cerebroside Sulfotransferase Coupled Assays

4-Methylumbelliferone sulfate plays a crucial role in coupled fluorescence assays designed to measure the activity of enzymes like cerebroside sulfotransferase (CST). sigmaaldrich.commdpi.com CST is responsible for the synthesis of sulfatide by transferring a sulfate group from a donor molecule, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), to galactosylceramide. mdpi.com In the coupled assay, the product of the CST reaction, 3′-phosphoadenosine 5′-phosphate (PAP), is recycled back to PAPS. This regeneration is achieved by a sulfotransferase that uses this compound as the sulfate donor. sigmaaldrich.commdpi.com The cleavage of this compound in this coupled reaction produces the fluorescent 4-methylumbelliferone, allowing for continuous monitoring of the CST enzyme activity. sigmaaldrich.commdpi.com

Enzyme Kinetic Parameters and Substrate Specificity Analysis

The utility of this compound as a substrate is further defined by its kinetic parameters, which describe the efficiency and affinity of its interaction with various sulfatases.

Determination of Michaelis-Menten Kinetics (K_m, V_max)

The Michaelis-Menten model is fundamental to characterizing enzyme kinetics, with K_m representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). libretexts.org These parameters provide insight into the affinity of the enzyme for the substrate and its maximum catalytic rate. For instance, studies on arylsulfatase A (ARSA) have determined K_m and V_max values using this compound, although these can vary depending on the enzyme source and assay conditions. srce.hr Research on a sulfatase from Pedobacter yulinensis calculated a Michaelis constant (K_m) of 1.89 mM and a maximum velocity (V_max) of 1.16 µM/min when using this compound as the substrate. mdpi.com Similarly, the arylsulfatase from Naja nigricolis venom exhibited a K_m value of 110 µM and a V_max of 225 µmol min⁻¹ mg⁻¹ with this substrate. sci-hub.se

| Enzyme Source | K_m (mM) | V_max (µM/min) |

| Pedobacter yulinensis Sulfatase | 1.89 | 1.16 |

| Naja nigricolis Arylsulfatase | 0.11 | 225,000 |

| Leukocyte Arylsulfatase A (Cerebral Palsy) | 0.26 | 8.44 (nmol/L/min/mg) |

| Leukocyte Arylsulfatase A (Control) | 0.21 | 14.53 (nmol/L/min/mg) |

Note: V_max values are presented in the units reported in the respective studies.

Substrate Binding and Catalytic Efficiency Studies

The efficiency of an enzyme is often expressed as the catalytic efficiency (k_cat/K_m), which reflects both substrate binding and the catalytic rate. google.com For the sulfatase from Pedobacter yulinensis, the turnover number (k_cat) was determined to be 0.59 min⁻¹. mdpi.com The binding and subsequent hydrolysis of this compound are dependent on the enzyme's active site structure. The hydrolysis of this substrate by type I sulfatases involves the cleavage of the RO–SO₃⁻ bond. plos.org

Comparative Analysis with Other Sulfatase Substrates

This compound is frequently compared with other substrates, such as p-nitrocatechol sulfate (pNCS) and 6,8-difluoro-4-methylumbelliferyl sulfate (DiFMUS). While 4-MUS is a common fluorogenic substrate, its hydrolysis product, 4-MU, has a pK_a of 7.8, which can be a disadvantage as many arylsulfatases have optimal activity at acidic pH. nih.gov This often necessitates stopping the reaction and adjusting the pH to achieve maximum fluorescence. nih.gov In contrast, the product of DiFMUS has a pK_a of 4.9, allowing for continuous assays at lower pH values. nih.gov Furthermore, for some human placental arylsulfatases, DiFMUS has shown a lower K_m (up to 20-fold) and, for ARSA and ARSB, a greater V_max than 4-MUS. nih.gov Another substrate, DDAO-sulfate, has also been shown to be recognized by a wide variety of sulfatases, with reported K_m values for Patella vulgata sulfatase being significantly lower (54 µM) compared to those for p-NPS (26,000 µM) and 4-MUS (2,500 µM), indicating higher affinity. nih.gov Arylsulfatase G exhibits activity towards 4-methylumbelliferyl sulfate, but with lower activity compared to p-nitrocatechol sulfate. uniprot.org

Application in Enzyme Inhibitor Discovery and Characterization

The fluorescent nature of the reaction with this compound makes it highly suitable for screening potential enzyme inhibitors.

High-Throughput Screening Methodologies

High-throughput screening (HTS) assays are essential for discovering new drug candidates. The use of this compound in HTS allows for the rapid testing of large libraries of compounds for their ability to inhibit sulfatase activity. chemicalbook.inrsc.org A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of the enzyme. This methodology has been successfully employed to identify potent inhibitors of enzymes such as β-arylsulfotransferase IV and Sulf-2. chemicalbook.inrsc.org In these assays, compounds are evaluated for their ability to inhibit the desulfation of this compound, and the results can be used to determine the potency and selectivity of the inhibitors. rsc.org

Inhibition Constants Determination (IC50, Ki)

The fluorogenic assay employing 4-Methylumbelliferyl sulfate is a fundamental method for determining the potency of sulfatase inhibitors. This is achieved by measuring key inhibition constants such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions. To determine the IC50, a series of experiments are conducted where the sulfatase, the substrate (4-MUS), and varying concentrations of the potential inhibitor are incubated together. frontiersin.orgrsc.org The rate of 4-MU production is measured by monitoring the increase in fluorescence over time. frontiersin.org A decrease in the rate of fluorescence generation compared to a control reaction without the inhibitor indicates enzymatic inhibition. By plotting the enzyme activity against the logarithm of the inhibitor concentration, a dose-response curve is generated, from which the IC50 value can be calculated. nih.gov

The inhibition constant (Ki) is a more absolute measure of an inhibitor's potency and represents the dissociation constant of the enzyme-inhibitor complex. It can be determined through kinetic studies where both the substrate (4-MUS) and inhibitor concentrations are varied. The type of inhibition (e.g., competitive, non-competitive) influences how the data is analyzed to calculate Ki. frontiersin.org For example, in competitive inhibition, the Ki can be derived from how the apparent Km of 4-MUS changes in the presence of different inhibitor concentrations. frontiersin.org

This methodology has been instrumental in the discovery and characterization of new sulfatase inhibitors. For instance, it was used to screen biphenyl (B1667301) and biphenyl ether derivatives as potential inhibitors of Sulfatase-2 (Sulf-2). rsc.org Similarly, the inhibitory activity of modified heparan sulfate trisaccharides against human Endo-6-O-Sulfatase 1 (Sulf-1) was evaluated by measuring the release of 4-MU from 4-MUS. frontiersin.orgfrontiersin.org

Table 2: Determined Inhibition Constants Using the 4-MUS Assay This table is interactive. You can sort and filter the data.

| Inhibitor | Target Enzyme | Inhibition Constant | Value | Reference |

|---|---|---|---|---|

| 6′-O-sulfonamide trisaccharide | Human Sulf-1 | IC50 | 0.27 µM | frontiersin.org |

| 6′-O-sulfonamide trisaccharide | Human Sulf-1 | Ki | 0.14 µM | frontiersin.org |

| 6′-N-sulfate trisaccharide | Human Sulf-1 | IC50 | 4.6 µM | frontiersin.orgfrontiersin.org |

Mechanisms of Sulfatase Inhibition

Beyond quantifying inhibitor potency, kinetic studies using 4-Methylumbelliferyl sulfate as a substrate are crucial for elucidating the mechanisms by which inhibitors exert their effects. By analyzing how an inhibitor alters the enzyme's kinetics with respect to 4-MUS concentration, researchers can differentiate between various modes of inhibition, such as competitive, non-competitive, and irreversible inhibition.

Irreversible Inhibition: The 4-MUS assay is also used to study irreversible inhibitors, which typically bind covalently to the enzyme. Arylsulfamates are a class of known irreversible, active-site-directed sulfatase inhibitors. nih.govpnas.org It is proposed that they act by covalently modifying a critical formylglycine residue within the enzyme's active site. nih.gov The effect of such inhibitors can be assessed by pre-incubating the enzyme with the inhibitor and then measuring the remaining activity using 4-MUS. A time-dependent and irreversible loss of activity confirms this mechanism. nih.govpnas.org

The use of a general substrate like 4-MUS can sometimes present challenges in distinguishing the inhibition of specific sulfatases within a complex mixture, for example, between arylsulfatase A (ARSA) and arylsulfatase B (ARSB). mdpi.com To overcome this, studies may employ specific inhibitors of one enzyme to isolate the activity and inhibition of the other, thereby allowing for a more precise mechanistic investigation. mdpi.com

Mechanisms of Enzymatic Transformation and Metabolic Cycling

Desulfation Pathways and Involved Enzymes

Desulfation is the process of removing a sulfate (B86663) group from a molecule. For 4-Methylumbelliferone (B1674119) sulfate, this hydrolysis reaction is catalyzed by a class of enzymes known as sulfatases, which are found in various tissues.

Hepatic Sulfatase Activity in 4-Methylumbelliferone Sulfate Hydrolysis

The liver is a primary site for the metabolism of this compound. ebi.ac.uk Hepatic sulfatases, particularly microsomal arylsulfatase C (also known as steroid sulfatase or STS), are principally responsible for its hydrolysis. nih.govresearchgate.net Studies using perfused rat liver models have provided significant insights into this process.

In these models, this compound is rapidly hydrolyzed to its free, fluorescent form, 4-Methylumbelliferone. nih.gov Research has shown that in livers from fed, phenobarbital-treated rats, this compound is hydrolyzed at maximal rates of approximately 5 µmol/g/hr. nih.gov A significant portion of the resulting 4-Methylumbelliferone is then further metabolized into 4-Methylumbelliferyl glucuronide. ebi.ac.uknih.gov The desulfation process itself is characterized as a low-affinity, high-capacity reaction. ebi.ac.uk

Interestingly, the rate of hydrolysis appears to be influenced by the substrate's location within the liver lobule. Desulfation activity is approximately 50% higher in the pericentral (downstream) regions compared to the periportal (upstream) areas during normal (anterograde) perfusion. ebi.ac.uknih.gov This difference is attributed to a higher concentration of the this compound substrate in the pericentral zone, rather than a difference in the intrinsic activity of the sulfatase enzyme, which is distributed uniformly across both zones. nih.gov This suggests that the uptake of the organic sulfate ester into the hepatocytes is a critical, rate-determining step for its subsequent hydrolysis. nih.gov

Several compounds can inhibit this hepatic hydrolysis. For instance, pregnenolone (B344588) sulfate, estrone (B1671321) sulfate, and sodium sulfite (B76179) have been shown to inhibit the hydrolysis of this compound in both isolated hepatocytes and microsomes. researchgate.net

| Parameter | Value | Condition/Model | Reference |

|---|---|---|---|

| Maximal Hydrolysis Rate (Vmax) | ~5 µmol/g/hr | Perfused liver (fed, phenobarbital-treated rats) | nih.gov |

| Michaelis Constant (Km) | 731 µM | In vitro desulfation | ebi.ac.uk |

| Desulfation Rate (Periportal) | 18.2 ± 2.7 µmol/g/hr | Perfused liver (anterograde) | nih.gov |

| Desulfation Rate (Pericentral) | 28.8 ± 9.3 µmol/g/hr | Perfused liver (anterograde) | nih.gov |

Extrahepatic Desulfation Processes

While the liver is a major site of metabolism, the desulfation of this compound also occurs in other tissues. Studies in mice have identified significant sulfatase activity in the kidneys. oup.com Similar to the liver, this activity is subject to genetic regulation by an autosomal locus. oup.com However, the subcellular distribution of the enzyme activity differs; while hepatic 4-Methylumbelliferyl sulfatase activity is predominantly microsomal, the renal activity is primarily found in non-microsomal fractions. oup.com

Furthermore, sulfatase activity has been characterized in other human tissues, such as the placenta. mcmaster.ca Research has distinguished between different isozymes of arylsulfatase C. The 's' form, found in the placenta, readily hydrolyzes steroid sulfates, whereas the 'f' form from the liver has very little activity towards these specific substrates. mcmaster.ca Both forms, however, can use this compound as an artificial substrate, though they exhibit different biochemical properties like pH optima and heat stability. mcmaster.ca Other sulfatases, such as arylsulfatase E and F, are also capable of hydrolyzing this compound. researchgate.netnih.gov Additionally, endosulfatases like Sulf-2, which are typically involved in modifying heparan sulfate, can also be assayed using this compound as a fluorogenic substrate. rsc.org

Sulfation Pathways and Involved Enzymes

Sulfation is a crucial phase II metabolic reaction that involves the transfer of a sulfonate group (SO3) from a donor molecule to a substrate. al-edu.com This process generally increases the water solubility of compounds and facilitates their excretion.

Role of Sulfotransferases (SULTs) in 4-Methylumbelliferone Sulfation

The sulfation of 4-Methylumbelliferone is catalyzed by a superfamily of enzymes known as cytosolic sulfotransferases (SULTs). mdpi.comjst.go.jpnih.gov These enzymes use 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the universal sulfonate donor. researchgate.netal-edu.comnih.gov The SULT superfamily is divided into families and subfamilies based on amino acid sequence identity. nih.govjst.go.jp In humans, enzymes from the SULT1 and SULT2 families are responsible for metabolizing a wide array of substrates, including drugs, xenobiotics, and endogenous compounds like hormones. nih.govacs.org

Individual SULTs have distinct but often overlapping substrate specificities. nih.gov SULT1A1 is a major SULT in the human liver, while SULT1A3 is prominent in the intestine; both are known to sulfate phenolic compounds. acs.org Given that 4-Methylumbelliferone is a phenolic compound, these enzymes are the likely catalysts for its conversion to this compound. mdpi.com The sulfation reaction can serve to either detoxify a compound or, in some cases, bioactivate it. mdpi.comnih.gov

Biosynthesis of this compound from 4-Methylumbelliferone

The biosynthesis of this compound from its precursor, 4-Methylumbelliferone, is a direct enzymatic conjugation reaction. The parent compound, 4-Methylumbelliferone, serves as the acceptor substrate for a sulfotransferase enzyme. sigmaaldrich.combiorxiv.org In the presence of the cofactor PAPS, a SULT enzyme facilitates the transfer of the sulfonate group to the hydroxyl group of 4-Methylumbelliferone, yielding this compound and 3'-phosphoadenosine 5'-phosphate (PAP). researchgate.netnih.gov This reaction is a key metabolic pathway for 4-Methylumbelliferone, alongside its conversion to a glucuronide conjugate. biorxiv.org

Dynamic Interconversion: The Concept of Futile Cycling

A notable feature of 4-Methylumbelliferone metabolism is the phenomenon of "futile cycling," where the compound and its sulfate conjugate undergo continuous, cyclical interconversion. ebi.ac.uksigmaaldrich.comchemicalbook.commoleculardepot.com This cycle consists of two opposing reactions:

Desulfation: Hydrolysis of this compound back to 4-Methylumbelliferone, catalyzed by arylsulfatases. researchgate.net

Sulfation: Re-conjugation of 4-Methylumbelliferone back to its sulfate form, catalyzed by SULTs. researchgate.net

This futile cycling has been observed in various experimental systems, including perfused rat livers and isolated hepatocytes. researchgate.netmoleculardepot.com In a reconstituted system with microsomes (as a source of arylsulfatase) and cytosol (as a source of sulfotransferase), the addition of the SULT cofactor PAPS was shown to impair the net formation of the desulfated product from this compound, demonstrating that as soon as the parent compound was formed, it was rapidly re-sulfated in a futile cycle. researchgate.net This cycling can be prevented by inhibitors of arylsulfatase, such as sodium sulfite. researchgate.net The existence of this cycle suggests that the net production of sulfate conjugates within hepatocytes is regulated not just by the rate of sulfation but also by the rate of hydrolysis, indicating that agents affecting arylsulfatase activity can significantly impact the metabolic fate of compounds like 4-Methylumbelliferone. researchgate.netal-edu.com

| Process | Enzyme Class | Specific Enzymes (Examples) | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Desulfation (Hydrolysis) | Sulfatases | Arylsulfatase C (STS), Arylsulfatase E/F | This compound | 4-Methylumbelliferone | nih.govresearchgate.netmcmaster.ca |

| Sulfation (Conjugation) | Sulfotransferases (SULTs) | SULT1A1, SULT1A3 (inferred) | 4-Methylumbelliferone | This compound | nih.govmdpi.comacs.org |

Regulatory Mechanisms of 4-Methylumbelliferone/4-Methylumbelliferone Sulfate Cycling

The metabolic cycling between 4-Methylumbelliferone (4-MU) and this compound (4-MUS) is a process of continuous enzymatic conversion and reversion, often referred to as futile cycling. nih.govsigmaaldrich.com This cycle is primarily regulated by the competing activities of two enzyme families: sulfotransferases (SULTs), which catalyze the formation of 4-MUS, and sulfatases (specifically arylsulfatases), which hydrolyze 4-MUS back to 4-MU. nih.gov

In studies using perfused rat liver, it has been demonstrated that 4-MUS is subject to significant desulfation, with 18% to 38% of the infused conjugate being converted back into 4-MU and its glucuronide metabolite. nih.gov This indicates that the hydrolysis step is a substantial pathway. The balance of this cycle is critical, as the deconjugation process increases the intracellular concentration of 4-MU, which can then be re-sulfated or shunted towards glucuronidation. nih.gov

The regulation of this cycle can be influenced by other substances. For instance, pregnenolone sulfate has been shown to inhibit the hydrolysis of 4-MUS. nih.gov By slowing the deconjugation step, pregnenolone sulfate effectively increases the net production rate of this compound from its parent compound. nih.gov Conversely, sodium sulfite acts as an inhibitor of arylsulfatase, which can prevent the futile cycling process. nih.gov These findings highlight that the net production of sulfate conjugates within hepatocytes is not merely a one-way process but is dynamically regulated by the interplay between sulfation and desulfation activities. nih.gov

| Enzyme/Factor | Role in Cycling | Effect |

| Sulfotransferases (SULTs) | Conjugation | Converts 4-MU to 4-MUS |

| Arylsulfatases | Deconjugation/Hydrolysis | Converts 4-MUS back to 4-MU nih.gov |

| Pregnenolone sulfate | Regulatory Factor | Inhibits arylsulfatase, increasing net 4-MUS levels nih.gov |

| Sodium sulfite | Regulatory Factor | Inhibits arylsulfatase, preventing futile cycling nih.gov |

Impact on Intracellular Metabolite Pools

The metabolic processing of 4-Methylumbelliferone, including its sulfation and glucuronidation, has a significant impact on the intracellular pools of essential metabolites. The most well-documented effect is the depletion of the cellular pool of UDP-glucuronic acid (UDP-GlcUA). frontiersin.orgmdpi.combiorxiv.orgiiarjournals.org 4-MU is a competitive substrate for UDP-glucuronosyltransferases (UGTs), the enzymes that use UDP-GlcUA to form 4-MUG. nih.govoup.com This active glucuronidation process consumes a substantial amount of UDP-GlcUA. researchgate.net

The depletion of UDP-GlcUA is a critical mechanism behind 4-MU's widely studied inhibitory effect on hyaluronic acid (HA) synthesis, as UDP-GlcUA is a necessary precursor for the formation of the HA polymer. mdpi.combiorxiv.orgiiarjournals.org While 4-MU does not appear to affect the synthesis of sulfated glycosaminoglycans, its effect on the UDP-GlcUA pool is pronounced. iiarjournals.org In addition to substrate depletion, 4-MU has also been found to downregulate the expression of hyaluronan synthase enzymes. mdpi.combiorxiv.org

Beyond the UDP-GlcUA pool, studies have suggested that 4-MU can induce broader metabolic shifts. Research has indicated that 4-MU treatment can inhibit glycolysis in certain cell types and lead to a decrease in the accumulation of glycogen (B147801) granules in the liver. frontiersin.orgnih.gov This suggests that the metabolic impact of 4-MU and its subsequent cycling with 4-MUS extends to the regulation of fundamental carbohydrate metabolism pathways. nih.gov

Transport Mechanisms of this compound

As a polar, anionic metabolite, this compound requires protein transporters to cross cellular membranes. frontiersin.orgsigmaaldrich.com Its disposition, particularly its entry into and efflux from hepatocytes, is mediated by a coordinated system of uptake and efflux transport proteins. frontiersin.org

Hepatocellular Entry and Efflux Mechanisms (e.g., OATP, MRP involvement)

The movement of 4-MUS across the hepatocyte membrane involves transporters on both the sinusoidal (basolateral) membrane, which faces the blood, and the canalicular (apical) membrane, which faces the bile ducts.

Hepatocellular Entry (Uptake): The uptake of sulfate conjugates from the blood into liver cells is generally mediated by uptake transporters such as Organic Anion Transporting Polypeptides (OATPs). frontiersin.org While specific studies on 4-MUS uptake are less detailed than for its efflux, OATP family members like OATP1B1 and OATP2B1 are known to transport a wide range of anionic conjugates into the liver. frontiersin.org Studies in perfused rat livers have confirmed that 4-MUS is rapidly taken up and hydrolyzed by hepatocytes. nih.govebi.ac.uk

Hepatocellular Efflux: Efflux transporters are critical for moving 4-MUS out of the hepatocyte, either back into the bloodstream (sinusoidal efflux) or into the bile (canalicular efflux).

Sinusoidal Efflux (Basolateral): Multidrug Resistance-associated Proteins (MRPs) are key players in the efflux of conjugates across the basolateral membrane into the blood. Specifically, MRP4 (ABCC4) has been identified as a primary transporter for the sinusoidal excretion of 4-MUS. researchgate.net MRP3 (ABCC3) is also a known basolateral transporter of glucuronide and sulfate conjugates and may contribute to this process. frontiersin.orgresearchgate.net In rat models, transporters such as Oatp1 and Oatp2 have also been implicated in the sinusoidal efflux of 4-MUS. nih.govtandfonline.com

Canalicular Efflux (Apical): The biliary excretion of 4-MUS is predominantly handled by two major ATP-binding cassette (ABC) transporters. Breast Cancer Resistance Protein (BCRP or ABCG2) plays a significant role in transporting 4-MUS into the bile. frontiersin.orgresearchgate.netresearchgate.net Studies using membrane vesicles have confirmed that ABCG2 directly transports 4-MUS in an ATP-dependent manner, with a determined Michaelis-Menten constant (Km) of 12.9 µM. nih.gov MRP2 (ABCC2) also contributes to the biliary excretion of 4-MUS. frontiersin.orgresearchgate.netresearchgate.net

| Transporter | Family | Location | Function | Substrates |

| OATPs (e.g., OATP1B1) | SLC | Sinusoidal (Basolateral) | Uptake | Anionic conjugates frontiersin.org |

| MRP3 (ABCC3) | ABC | Sinusoidal (Basolateral) | Efflux (into blood) | Glucuronide and sulfate conjugates frontiersin.orgresearchgate.net |

| MRP4 (ABCC4) | ABC | Sinusoidal (Basolateral) | Efflux (into blood) | This compound researchgate.net |

| BCRP (ABCG2) | ABC | Canalicular (Apical) | Efflux (into bile) | This compound (Km = 12.9 µM) frontiersin.orgnih.gov |

| MRP2 (ABCC2) | ABC | Canalicular (Apical) | Efflux (into bile) | This compound frontiersin.orgresearchgate.net |

Influence of Co-transporters and Ion Gradients

The activity of transport proteins is often dependent on cellular energy and ion concentrations. Studies on the sinusoidal efflux of 4-MUS have provided specific insights into these influences. The efflux of 4-MUS from hepatocytes does not appear to be directly dependent on adenosine (B11128) triphosphate (ATP), as the process was not inhibited by sodium azide, a compound that depletes cellular ATP. nih.govtandfonline.com

However, the transport is sensitive to ion gradients. Under chloride-depleted conditions, the sinusoidal efflux of 4-MUS was significantly decreased, suggesting the involvement of a transport system that utilizes a chloride gradient. nih.govtandfonline.com Furthermore, the efflux of 4-MUS was also found to be reduced by glutathione (B108866), indicating that a transport system sensitive to this endogenous tripeptide is involved in its movement across the sinusoidal membrane. nih.govtandfonline.com

Advanced Analytical Methodologies for 4 Methylumbelliferone Sulfate and Its Metabolites

Fluorometric Detection and Quantification Techniques

Fluorometric assays are widely used for the detection of sulfatase activity using 4-MUS as a substrate. The principle of this method lies in an enzymatic reaction where a sulfatase cleaves the sulfate (B86663) group from the non-fluorescent 4-MUS molecule, releasing the highly fluorescent product, 4-Methylumbelliferone (B1674119) (4-MU). chemicalbook.commedchemexpress.combiosynth.com The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced and thus to the enzyme's activity.

Optimization of Excitation and Emission Wavelengths for Assay Sensitivity

The sensitivity of fluorometric assays for 4-MU, the fluorescent product of 4-MUS cleavage, is highly dependent on the selection of optimal excitation and emission wavelengths. The fluorescence of 4-MU is also pH-dependent. researchgate.net At a neutral pH of 7.0, peak excitation is observed at 360 nm with peak emission at 450 nm. researchgate.net However, the assay is often stopped with a high pH buffer (e.g., pH 10.4 or 10.7) to maximize the fluorescence signal of the resulting phenolate (B1203915) ion. researchgate.netfishersci.co.uknih.gov Under these alkaline conditions, the excitation wavelength is typically set around 360-365 nm, and the emission is measured at approximately 440-460 nm. fishersci.co.ukpromega.comlabcluster.com Careful optimization of these wavelengths is critical to maximize the signal-to-noise ratio and achieve the highest assay sensitivity.

Table 1: Reported Excitation and Emission Wavelengths for 4-Methylumbelliferone (4-MU) Detection

| Excitation Wavelength (nm) | Emission Wavelength (nm) | pH / Conditions | Source(s) |

| 360 | 450 | - | chemicalbook.com |

| 365 | 460 | - | promega.com |

| 360 | 449 | Reaction product | fishersci.co.uksigmaaldrich.com |

| 320 | 455 | Tris-HCl buffer (pH 7.0) | mdpi.com |

| 360 | 440 | Alkaline phosphatase substrate | labcluster.com |

| 360 | 445 | pH 7.0 | researchgate.net |

| 334 | 370 | pH 10.4 | fishersci.co.uk |

Fluorescence Quenching and Background Signal Mitigation Strategies

A significant challenge in fluorometric assays is the phenomenon of fluorescence quenching, where other molecules in the sample matrix reduce the fluorescence intensity of 4-MU, leading to underestimated results. conicet.gov.ar This is particularly problematic in complex biological samples such as those derived from dried blood spots (DBS), which contain components like heme that interfere with fluorescence detection. conicet.gov.arnih.govnih.gov The quenching effect of certain compounds, such as flavonoids, can be substantial and may lead to false-positive results in inhibition assays. nih.gov

Several strategies are employed to mitigate background signals and quenching:

Sample-Specific Calibration Curves: A common and effective method is to prepare calibration curves in a matrix that mimics the sample as closely as possible. For instance, when analyzing DBS samples, a calibration curve can be prepared using a DBS eluate to account for the inherent quenching properties of the blood components. conicet.gov.arnih.gov

Protein Precipitation: Another approach involves precipitating proteins from the sample after the enzymatic reaction is complete. However, this method can be incomplete and may cause the substrate itself to precipitate, leading to inaccurate results. conicet.gov.ar

Correction Factors: The quantitative correlation between a sample's absorbance (e.g., at 405 nm to measure color from blood) and its quenching effect can be used to calculate a correction factor to determine a more accurate enzyme activity. nih.gov

Instrumentation and Detection Modalities

The detection and quantification of 4-MU fluorescence are performed using various instruments.

Spectrofluorometers/Fluorometers: These are the most common instruments used for this purpose. They allow for precise control of excitation and emission wavelengths and can measure the fluorescence intensity of samples in cuvettes or microplates. promega.compromega.com Specific instruments like the Turner BioSystems TBS-380 Mini-Fluorometer and the Promega QuantiFluor™-ST Fluorometer have been cited for their sensitivity in detecting 4-MU, with detection limits reaching the nanomolar range. promega.compromega.com

Fluorescence Microscopy: This modality is used to detect sulfatase activity within cells or tissues. medchemexpress.com By applying a solution of 4-MUS, researchers can visualize the enzymatic activity in situ through the appearance of fluorescence at the site of the reaction.

Chromatographic and Mass Spectrometric Quantification

For more complex analyses, particularly those requiring the simultaneous measurement of 4-MUS and its metabolites, 4-MU and 4-methylumbelliferyl glucuronide (4-MUG), chromatographic techniques coupled with mass spectrometry are the methods of choice. These techniques offer superior specificity and sensitivity compared to direct fluorometric assays.

High-Performance Liquid Chromatography (HPLC) for Conjugate Separation

High-Performance Liquid Chromatography (HPLC) is a robust technique for separating 4-MUS from 4-MU and 4-MUG in various biological samples, including plasma and perfusates. tandfonline.comoup.com The separation is typically achieved using a reversed-phase C18 column. tandfonline.comoup.com A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) allows for the sequential elution of the compounds. tandfonline.com Detection can be accomplished using a UV detector, as all three compounds possess chromophores, or a fluorescence detector set to the excitation and emission wavelengths of 4-MU for enhanced sensitivity. tandfonline.com This separation is essential for pharmacokinetic studies where the distribution and metabolism of 4-MU are investigated. tandfonline.com

Table 2: Example of HPLC Method for Separation of 4-MU and its Conjugates

| Parameter | Condition | Source(s) |

| Column | C18 Hypersil reversed-phase (150 x 2.1 mm) | tandfonline.com |

| Mobile Phase | A: pH 4.5 acetate buffer; B: Acetonitrile | tandfonline.com |

| Gradient | Linear gradient from 9.5% to 32% Acetonitrile | tandfonline.com |

| Flow Rate | 0.35 mL/min | tandfonline.com |

| Detection | UV at 314 nm | tandfonline.com |

| Run Time | < 7 minutes | tandfonline.com |

Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) for Precise Quantification

For the highest level of sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard. researchgate.netresearchgate.net This powerful technique is used to determine the concentrations of 4-MU, 4-MUS, and 4-MUG in biological matrices like plasma and urine. researchgate.netbiorxiv.org The UPLC system provides rapid and highly efficient separation of the analytes, often using sub-2 µm particle columns. biorxiv.orgnih.gov

Following separation, the compounds are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. researchgate.netbiorxiv.org The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor ion to product ion transition for each analyte. biorxiv.org This specificity minimizes interference from the complex biological matrix. The method's accuracy and precision are typically validated with quality controls at multiple concentrations. researchgate.net UPLC-MS/MS methods have been successfully developed and validated for pharmacokinetic studies and to verify the enzymatic deconjugation process in human biomonitoring studies. researchgate.netresearchgate.netbiorxiv.org

Table 3: Example of UPLC-MS/MS Method Parameters for 4-MU and Metabolites

| Parameter | Condition | Source(s) |

| LC System | Acquity Ultra Performance LC System | biorxiv.org |

| Column | Kinetex C18 (2.6 µm, 100Å, 30 x 3 mm) | biorxiv.org |

| Mobile Phase | Isocratic elution with 45% mobile phase B | biorxiv.org |

| Flow Rate | 0.4 mL/min | biorxiv.org |

| Mass Spectrometer | AB SCIEX API 5500 | biorxiv.org |

| Ionization Mode | Negative | biorxiv.org |

| MRM Transitions (m/z) | 4-MU: 174.7 → 132.9; 4-MUG: 350.8 → 174.9 | biorxiv.org |

| Quantification Range | 1 ng/mL to 5000 ng/mL for each compound in spiking solutions | biorxiv.org |

Method Validation for Accuracy and Precision in Biological Matrices (e.g., perfusates, cell lysates)

The validation of bioanalytical methods is a critical process to ensure the reliability, reproducibility, and accuracy of quantitative data obtained from complex biological matrices such as perfusates and cell lysates. labmanager.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which are essential for ensuring the integrity of data from nonclinical and clinical studies. slideshare.neteuropa.eueuropa.eu The core objective is to demonstrate that a particular analytical method is suitable for its intended purpose, providing trustworthy measurements of an analyte's concentration in a specific biological sample. labmanager.comresearchgate.netnih.gov

For chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the quantification of 4-Methylumbelliferone sulfate, a full validation process assesses several key parameters. labmanager.comeuropa.eu Among these, accuracy and precision are fundamental to demonstrating a method's reliability. europa.eu

Accuracy of an analytical method describes the closeness of the mean test results obtained by the method to the true or nominal concentration of the analyte. europa.eu It is determined by analyzing quality control (QC) samples prepared at different concentration levels and comparing the measured concentrations to the known values. nih.gov The deviation of the mean from the nominal value, expressed as a percentage, should be within established limits, typically ±15% for QC samples, and ±20% for the lower limit of quantification (LLOQ). europa.eu

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the coefficient of variation (CV%), which is the ratio of the standard deviation to the mean. Precision is evaluated at two levels: within-run precision (intra-batch) and between-run precision (inter-batch). nih.gov Similar to accuracy, the CV% should generally not exceed 15%, except for the LLOQ, where it should not exceed 20%. europa.eu

Research studies have successfully validated methods for the quantification of this compound and its parent compound, 4-Methylumbelliferone, in various biological matrices, demonstrating high accuracy and precision.

A comprehensive HPLC with Diode-Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) method was validated for the quantification of 16 phytoestrogens, including 4-Methylumbelliferyl sulfate (4MUS), in serum and urine. mdpi.com The validation encompassed selectivity, sensitivity, recovery, accuracy, and precision. mdpi.com For all analytes, the accuracy and precision were generally below 15%, confirming the method's suitability for quantitative analysis in these biological fluids. mdpi.comresearchgate.net

In another study, a deconjugation probe using 4-Methylumbelliferone (MU), 4-Methylumbelliferyl-β-d-glucuronide (MUG), and 4-Methylumbelliferyl sulfate (MUS) was validated with an LC-MS/MS method in plasma and urine. researchgate.netnih.gov The method demonstrated good linearity, trueness (accuracy), and precision across the calibration range, proving its reliability for determining the concentrations of these markers in biological matrices. researchgate.netnih.gov

While specific data for perfusates and cell lysates are not always detailed in published literature, the validation principles and results from analogous matrices like plasma, serum, and tissue homogenates are directly applicable. For instance, a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method was used to quantify 4-Methylumbelliferone in mice plasma and tissue homogenates, the latter being a preparation similar to cell lysates. nih.gov The reported precision for quality control samples in plasma was between 4.2% and 5.6%, with accuracy ranging from 101.1% to 104.2%, well within the accepted validation criteria. nih.gov The use of this compound has also been noted as a standard to monitor the completeness of enzymatic hydrolysis in the analysis of metabolites in human serum, underscoring its role in ensuring accurate quantification in complex bioanalytical procedures. nih.gov

The following tables summarize validation data from relevant studies, illustrating the accuracy and precision achieved for this compound and related compounds in biological matrices.

Table 1: HPLC-DAD-ESI-MS Method Validation for Phytoestrogens including 4-Methylumbelliferyl Sulfate mdpi.comresearchgate.net

| Parameter | Matrix | Acceptance Criteria | Result |

| Accuracy (Relative Error) | Serum | < 15% | 0.3 to 15% |

| Urine | < 15% | 2 to 10% | |

| Precision (CV%) | Serum | < 15% | 2 to 8% |

| Urine | < 15% | 1 to 13% | |

| Recovery | Serum | - | 63 to 104% |

| Urine | - | 76 to 111% | |

| Linearity (r²) | Serum & Urine | ≥ 0.97 | ≥ 0.97 |

This table presents a summary of the validation parameters for a method quantifying multiple phytoestrogens, including 4-Methylumbelliferyl sulfate. mdpi.comresearchgate.net

Table 2: LC-MS/MS Method Validation for 4-Methylumbelliferone in Mouse Plasma nih.gov

| Quality Control Level | Precision (%CV) | Accuracy (% of Nominal) |

| Low QC | 5.6% | 104.2% |

| Medium QC | 4.2% | 101.1% |

| High QC | 4.8% | 102.5% |

This table shows the accuracy and precision for the parent compound, 4-Methylumbelliferone, in plasma, indicating the method's high performance. nih.gov

These findings underscore that robust and validated analytical methods are available for the accurate and precise quantification of this compound and its metabolites in various biological matrices. The established protocols in plasma, serum, and tissue homogenates provide a strong foundation for analyses conducted in perfusates and cell lysates, ensuring the generation of reliable data for pharmacokinetic, metabolic, and in vitro studies. researchgate.netnih.govmdpi.comnih.gov

Applications As a Biochemical Probe and Research Tool

Elucidation of Specific Enzymatic Activities in Biological Samples

One of the most widespread applications of 4-MUS is the direct measurement of sulfatase activity. Its reliability and high sensitivity make it a preferred substrate for this purpose. google.com

4-Methylumbelliferone (B1674119) sulfate (B86663) is extensively used as a general substrate to measure the activity of various sulfatases, particularly arylsulfatases. sigmaaldrich.comsigmaaldrich.com The assay involves incubating the biological sample—which can range from purified enzymes to complex mixtures like cell lysates or tissue homogenates—with 4-MUS. nih.govplos.org The rate of fluorescent 4-MU production provides a quantitative measure of enzyme activity, often expressed in units such as nanomoles of product formed per milligram of protein per hour (nmol/mg protein/h). plos.orgmdpi.com

This fluorometric assay has been successfully applied to quantify a variety of sulfatases, including:

Arylsulfatase A (ARSA) mdpi.com

Arylsulfatase B (ARSB) mdpi.comnih.gov

Arylsulfatase C nih.gov

Extracellular sulfatases Sulf1 and Sulf2 nih.gov

N-acetylgalactosamine-6-sulfatase (GALNS) caymanchem.com

The versatility of the 4-MUS assay is demonstrated by its use in diverse biological contexts, from human placental enzymes to enzymes in dried blood spots. nih.govnih.gov

Table 1: Examples of Sulfatases Quantified Using 4-Methylumbelliferone Sulfate

| Enzyme | Sample Type | Research Context |

|---|---|---|

| Arylsulfatase A, B, C | Human Placenta | Characterization of enzyme kinetics |

| Arylsulfatase B (ARSB) | Dried Blood Spots, Cell Homogenates | Diagnosis of Mucopolysaccharidosis VI |

| Sulf1 | Cell Lysates | Investigation of extracellular sulfatase function |

| N-acetylgalactosamine-6-sulphatase (GALNS) | Blood | Detection of Morquio disease type A |

The measurement of lysosomal enzyme activity is a cornerstone in the diagnosis of lysosomal storage diseases (LSDs), a group of over 50 genetic disorders caused by the deficiency of specific lysosomal enzymes. nih.govnih.gov Fluorometric assays using 4-methylumbelliferyl-containing substrates are the gold standard for determining lysosomal enzyme activities in samples like cultured fibroblasts and leukocytes. nih.govnih.gov

A significant deficiency in a specific sulfatase, detected by a lack of fluorescence in a 4-MUS-based assay, can be indicative of a particular LSD. nih.gov For instance, a deficiency in Arylsulfatase B (ARSB) activity is the hallmark of Mucopolysaccharidosis VI (MPS VI), also known as Maroteaux-Lamy syndrome. mdpi.comnih.gov Similarly, deficiencies in other sulfatases are linked to different types of mucopolysaccharidoses. The assay's ability to be performed on small sample volumes, such as those from dried blood spots, makes it highly valuable for newborn screening programs aimed at early diagnosis and intervention. nih.govnih.gov

Investigation of Sulfation/Desulfation Regulatory Networks

Beyond simply quantifying enzyme activity, 4-MUS is a tool for exploring the dynamic interplay of sulfation and desulfation, processes that are critical for regulating the function of many endogenous molecules.

Sulfotransferases (SULTs) and sulfatases perform opposing functions: SULTs add sulfate groups, while sulfatases remove them. nih.govnih.gov The balance between these two activities is crucial for maintaining cellular homeostasis. 4-MUS can be used in coupled assays to investigate this balance. For example, it has been used in a coupled fluorescence sulfotransferase assay to regenerate the universal sulfate donor, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), allowing for the measurement of sulfotransferase activity. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com By monitoring both sulfation and desulfation reactions, researchers can gain insights into how cells regulate the sulfation status of key biomolecules. sigmaaldrich.com

Changes in sulfatase activity, as measured by probes like 4-MUS, can have profound effects on the metabolism of endogenous substrates. A decline in a specific sulfatase can lead to the accumulation of its natural substrate, often a glycosaminoglycan or a sulfated steroid. plos.org

Recent research has uncovered a novel link between sulfatase activity and cellular signaling pathways. For instance, a decline in ARSB activity leads to an accumulation of chondroitin (B13769445) 4-sulfate. plos.org This more highly sulfated environment can then impact protein-protein interactions. One study demonstrated that increased chondroitin 4-sulfation inhibits the activity of SHP2, a protein tyrosine phosphatase. plos.org This inhibition leads to sustained phosphorylation and activation of downstream signaling molecules, ultimately altering gene transcription. plos.org This demonstrates a critical intersection between sulfation and phosphorylation, where a change in sulfatase activity directly influences cellular signaling and gene expression, highlighting the broader regulatory implications of sulfation/desulfation networks. plos.orgnih.gov

Role in Glycosaminoglycan Metabolism Research

Glycosaminoglycans (GAGs) are complex, linear polysaccharides that are often heavily sulfated. mdpi.com The degradation of GAGs, such as chondroitin sulfate, dermatan sulfate, and keratan (B14152107) sulfate, is dependent on a series of lysosomal hydrolases, including several sulfatases. mdpi.commdpi.com A deficiency in any of these sulfatases can lead to the accumulation of GAGs, resulting in a group of lysosomal storage disorders known as mucopolysaccharidoses (MPS). nih.govmdpi.com

This compound is a critical tool in the study of MPS and GAG metabolism. Assays using 4-MUS and other 4-MU-derived sulfated substrates are used to diagnose various forms of MPS by detecting specific enzyme deficiencies. mdpi.comnih.govnih.gov For example:

Mucopolysaccharidosis VI (Maroteaux-Lamy Syndrome): Caused by a deficiency of Arylsulfatase B (ARSB), which is required for the degradation of chondroitin 4-sulfate and dermatan sulfate. mdpi.comnih.gov

Mucopolysaccharidosis IVA (Morquio A Syndrome): Results from a deficiency in N-acetylgalactosamine-6-sulfatase (GALNS), leading to the accumulation of keratan sulfate and chondroitin 6-sulfate. caymanchem.comnih.gov

By providing a reliable method to measure the activity of GAG-degrading sulfatases, 4-MUS helps researchers investigate the pathogenesis of these diseases, screen for affected individuals, and potentially monitor the efficacy of therapeutic interventions like enzyme replacement therapy. nih.govnih.gov

Studies on Arylsulfatase B (ARSB) Activity and Chondroitin Sulfate

A primary application of this compound is in the assay of N-acetylgalactosamine-4-sulfatase, also known as Arylsulfatase B (ARSB). mdpi.com This lysosomal enzyme plays a crucial role in the degradation of glycosaminoglycans (GAGs) by specifically removing the 4-sulfate group from N-acetylgalactosamine 4-sulfate residues found in chondroitin 4-sulfate (C4S) and dermatan sulfate (DS). mdpi.com

The fluorometric assay using 4-methylumbelliferyl sulfate (MUS) is a sensitive method for determining ARSB activity in biological samples like leukocytes and fibroblasts. nih.govmdpi.com A deficiency in ARSB activity leads to the lysosomal storage disorder Mucopolysaccharidosis VI (MPS VI), or Maroteaux-Lamy syndrome. nih.govmdpi.com The use of this compound allows for the diagnosis of this condition by quantifying the reduced or absent enzyme activity in patient cells. nih.gov Compared to older colorimetric methods using p-nitrocatechol sulfate, the this compound assay offers greater sensitivity and selectivity. nih.govmdpi.com

Research has demonstrated a direct link between ARSB activity, measured using its synthetic substrate, and the metabolism of chondroitin sulfate. A decline in ARSB function results in an accumulation of GAGs with a higher degree of 4-sulfation. mdpi.com This altered sulfation pattern of chondroitin sulfate is not merely a storage issue but has significant downstream consequences for cellular behavior.

| Parameter | Description | Key Finding | Reference |

|---|---|---|---|

| Enzyme | Arylsulfatase B (ARSB) | Catalyzes the removal of 4-sulfate groups from chondroitin 4-sulfate (C4S). | mdpi.com |

| Substrate | 4-Methylumbelliferyl sulfate (MUS) | Fluorogenic substrate used for sensitive assay of ARSB activity. | nih.govmdpi.com |

| Disease Link | Mucopolysaccharidosis VI (Maroteaux-Lamy Syndrome) | Caused by a deficiency in ARSB activity, leading to accumulation of C4S and dermatan sulfate. | nih.gov |

| Cellular Impact | Chondroitin Sulfate Sulfation | Reduced ARSB activity leads to more highly sulfated C4S chains. | mdpi.com |

Correlation with Cellular Signaling and Gene Expression Pathways

The enzymatic activity of ARSB, and consequently the sulfation state of chondroitin 4-sulfate, has a profound impact on cellular signaling and gene expression. mdpi.com The changes in the molecular structure of C4S due to reduced ARSB activity alter its binding affinities for various signaling molecules. This modulation of molecular interactions is a critical mechanism by which ARSB influences cellular pathways.

Two major signaling pathways are affected by the increase in C4S sulfation that occurs when ARSB is deficient:

Galectin-3 Binding: Binding of galectin-3 is reduced. mdpi.com

SHP-2 Binding: Binding of the protein tyrosine phosphatase SHP-2 is enhanced. mdpi.com

These alterations in signaling can, in turn, influence transcriptional activity and gene expression. While this compound is the substrate used to measure the enzymatic activity, its product, 4-methylumbelliferone (4-MU), is also an active biological molecule. Studies on 4-MU have shown that it can strongly affect the expression of multiple genes, including those involved in hyaluronic acid synthesis. nih.govnih.gov Furthermore, 4-MU has been shown to influence signaling pathways related to inflammation and immune responses. For example, it can suppress FcεRI-mediated mast cell activation by attenuating the phosphorylation of key signaling proteins like SYK, p38, ERK, JNK, and NF-κB p65. mdpi.comnih.gov It can also induce apoptosis in certain contexts by affecting cellular proliferation and cytokine production. mdpi.com This suggests that the enzymatic conversion of this compound in a research setting can initiate a cascade of signaling events through the generation of 4-MU, linking sulfatase activity to broader cellular responses.

Development of Novel Fluorescent Probes and Chemical Conjugates

The foundational structure of 4-methylumbelliferone has served as a versatile scaffold for the development of a wide array of fluorescent probes and chemical conjugates. mdpi.com By modifying the core molecule, researchers have created tools to investigate a variety of biological processes far beyond sulfatase activity.

Design and Synthesis of Modified 4-Methylumbelliferone Derivatives

The synthesis of novel 4-methylumbelliferone derivatives is an active area of research. The core structure is typically synthesized via the Pechmann condensation reaction between resorcinol (B1680541) and ethyl acetoacetate. From this parent compound, a multitude of derivatives have been created through various chemical modifications.

These modifications are designed to create probes with specific functionalities:

Enzyme Substrates: Besides the sulfate derivative, other conjugates are designed to be substrates for different enzymes, such as lipases and esterases. mdpi.com

Ion Sensors: Derivatives have been synthesized to act as fluorescent sensors for detecting metal ions like Mg²⁺ and Hg²⁺. researchgate.net

Biologically Active Compounds: Many derivatives have been synthesized to explore their potential therapeutic properties, including antioxidant, anti-inflammatory, antimicrobial, and antitumor activities. mdpi.comnih.gov For example, a series of novel 4-methylumbelliferone amide derivatives were synthesized and showed significant pesticidal activities. nih.gov

| Derivative Class | Modification Strategy | Application | Reference |

|---|---|---|---|

| Amides | Coupling of various amides to the coumarin (B35378) scaffold. | Pesticidal agents (acaricidal, herbicidal, antifungal). | mdpi.comnih.gov |

| Triazoles | Integration of a triazole moiety. | Potential antimicrobial agents. | |

| Piperazine (B1678402) Conjugates | Addition of piperazine chains. | Atypical antipsychotics and carbonic anhydrase inhibitors. | researchgate.net |

| Schiff Bases | Reaction with aldehyde or ketone groups to form Schiff bases. | Antitumor agents against pancreatic and cervical cancer cell lines. |

Applications of Fluorinated this compound Probes

A significant advancement in the design of sulfatase probes was the development of fluorinated derivatives of this compound. The most common fluorogenic substrate, 4-methylumbelliferyl sulfate (MUS), has a notable disadvantage: its fluorescent product, 4-MU, has a pKₐ of 7.8. nih.gov Since arylsulfatases operate optimally at acidic pH (typically pH 5.0-7.0), the fluorescence of 4-MU is weak under these conditions. This necessitates stopping the reaction and adding a base to achieve maximum fluorescence, making continuous monitoring of the enzyme activity impossible. nih.gov

To address this limitation, 6,8-difluoro-4-methylumbelliferyl sulfate (DiFMUS) was synthesized. nih.gov

Improved Properties: The product of the DiFMUS reaction, 6,8-difluoro-4-methylumbelliferone, has a much lower pKₐ of 4.9. nih.gov

Continuous Assay: This lower pKₐ allows for the continuous assay of arylsulfatases at their optimal acidic or neutral pH without the need for basification. nih.govnih.gov

Enhanced Kinetics: For arylsulfatases A and B, DiFMUS exhibited a greater Vₘₐₓ and a lower Kₘ (up to 20-fold lower) compared to the traditional MUS substrate, indicating higher affinity and turnover. nih.gov

The development of DiFMUS and other fluorinated probes represents a significant improvement, allowing for more accurate and convenient real-time measurement of sulfatase activity. nih.govnih.gov

Expanding Probe Applications beyond Sulfatase Activity (e.g., detection of thiols via derivatives)

The versatility of the 4-methylumbelliferone scaffold has been harnessed to create probes for molecules other than sulfatases, notably for the detection of biologically important thiols. This is achieved by conjugating the hydroxyl group of 4-methylumbelliferone to a "quenching" moiety that is specifically cleaved by thiols.

Two prominent examples include:

4-methylumbelliferyl-2',4',6'-trinitrophenyl ether: This probe was designed for the detection of biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). nih.gov The non-fluorescent probe releases the highly fluorescent 4-MU upon reaction with these thiols in neutral aqueous conditions. The probe showed high selectivity and was successfully used to detect biothiols in human serum samples. nih.gov

4-methylumbelliferyl-2,4-dinitrobenzenesulfonate (4-MUDNBS): This derivative was synthesized as a highly sensitive fluorogenic probe for the thiol-containing drug captopril (B1668294). nih.gov In a basic solution, captopril efficiently removes the 2,4-dinitrobenzenesulfonyl group, leading to a dramatic increase in fluorescence. The presence of electronegative groups on the benzenesulfonyl moiety was found to be favorable for the thiol-induced cleavage reaction. nih.gov

Interactions with Cellular and Molecular Pathways in Model Systems

Modulation of Hyaluronan Synthesis Pathways

The inhibition of hyaluronan (HA) synthesis is a well-documented effect of 4-methylumbelliferone (B1674119) (4-MU) and its metabolites. nih.gov This inhibition is achieved through a dual mechanism: the depletion of a crucial precursor for HA synthesis and the downregulation of enzymes responsible for its production. nih.govoup.com

Indirect Effects of 4-Methylumbelliferone Metabolites on UDP-Glucuronic Acid Pools

4-MU acts as a competitive substrate for UDP-glucuronosyltransferases (UGTs), enzymes that are pivotal in the synthesis of UDP-glucuronic acid (UDP-GlcUA). nih.govoup.com UDP-GlcUA is an essential precursor for the synthesis of HA. nih.gov When 4-MU is present, UGTs catalyze the glucuronidation of 4-MU to form 4-MU-glucuronide (4-MUG), thereby depleting the cellular pool of UDP-GlcUA available for HA synthesis. nih.govresearchgate.netnih.gov This depletion has been observed in various cancer cell lines, with maximal reductions in UDP-GlcUA content ranging from 38% to 95%. researchgate.netnih.gov

It is important to note that while the glucuronidation pathway is predominant, accounting for over 90% of 4-MU metabolism, sulfation to 4-MUS also occurs. oup.comfrontiersin.org The formation of 4-MUG directly competes with HA synthesis for the common substrate UDP-GlcUA. oup.comfrontiersin.org However, some studies suggest that the depletion of UDP-GlcUA alone may not fully account for the inhibition of HA synthesis, as other glycosaminoglycans that also utilize UDP-GlcUA are less affected. nih.govnih.gov This suggests that the inhibition mechanism is more complex and may involve the regulation of gene expression. oup.com

Influence on Hyaluronan Synthase (HAS) Expression and Activity in vitro

In addition to substrate depletion, 4-MU has been shown to downregulate the mRNA expression of hyaluronan synthases (HAS), the enzymes that directly catalyze the polymerization of HA. nih.govoup.comoup.com Studies in various cell lines, including aortic smooth muscle cells and cancer cells, have demonstrated that 4-MU treatment reduces the transcript levels of HAS1, HAS2, and HAS3. nih.govoup.commdpi.com For instance, in certain breast cancer and melanoma cell lines, HAS2 and HAS3 mRNA levels were significantly lowered following 4-MU treatment. nih.gov Similarly, in human aortic smooth muscle cells, 4-MU was found to decrease the expression of all three HAS isoforms. oup.com The downregulation of HAS expression is considered a key mechanism for the inhibition of HA synthesis by 4-MU. oup.com Furthermore, 4-MU has been reported to reduce the expression of genes encoding enzymes involved in the synthesis of HA precursors, such as UDP-glucose pyrophosphorylase and dehydrogenase. nih.govmdpi.com

Impact on Cellular Signaling and Transcription in vitro

The influence of 4-MU and its metabolites extends beyond HA synthesis to encompass broader effects on cellular signaling cascades and transcriptional regulation.

Linkages between Sulfatase Activity and Protein Phosphorylation Cascades

While direct studies on 4-MUS and its specific interaction with sulfatases and subsequent phosphorylation events are limited, broader research provides a framework for understanding these potential linkages. A decline in arylsulfatase B (ARSB) activity, which removes sulfate (B86663) groups from chondroitin (B13769445) 4-sulfate, has been shown to inhibit the activity of the protein tyrosine phosphatase SHP2. plos.orgnih.gov This inhibition leads to the sustained phosphorylation and activation of downstream signaling molecules, including p38 mitogen-activated protein kinase (MAPK). plos.orgnih.govmdpi.com This establishes a novel connection between sulfation levels and phosphorylation-dependent signaling pathways. plos.org The activity of sulfatases is crucial for modulating the sulfation patterns of glycosaminoglycans, which in turn can influence their interactions with signaling proteins. nih.gov

Effects on Transcription Factor Activation and Gene Expression Profiles

4-MU treatment has been shown to modulate the activity of various transcription factors and alter gene expression profiles in different cell types. In rat primary astrocytes, 4-MU was found to exert its anti-inflammatory effects predominantly through the JNK signaling pathway, without significantly affecting p38, ERK MAPKs, or NF-κB pathways. mdpi.com In chronic myelogenous leukemia cells, 4-MU induced apoptosis by increasing p53 mRNA expression and modulating the levels of BCL2 family proteins. iiarjournals.org Furthermore, a broader analysis of 4-MU's effects on liver transcriptome revealed changes in the expression of genes involved in bile acid metabolism, gluconeogenesis, and the immune response, suggesting that 4-MU can modulate cell metabolism by interacting with nuclear receptors. nih.gov For instance, 4-MU has been shown to affect the expression of genes regulated by transcription factors such as NFE2L2, which is involved in the response to oxidative stress. nih.gov

Interplay with Other Xenobiotic Conjugation Pathways

The metabolism of 4-MU itself is a prime example of interplay with xenobiotic conjugation pathways. As a xenobiotic compound, 4-MU undergoes extensive phase II metabolism, primarily through glucuronidation to 4-MUG and to a lesser extent, sulfation to 4-MUS. oup.comfrontiersin.orgnih.gov The glucuronidation pathway is the most common conjugation pathway for the biotransformation of xenobiotics in the human liver. researchgate.net